Aggrenox

Vue d'ensemble

Description

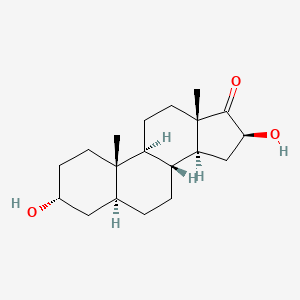

Cette combinaison est principalement utilisée comme agent antithrombotique pour prévenir la formation de caillots sanguins, réduisant ainsi le risque d'accident vasculaire cérébral et d'autres événements cardiovasculaires . L'acide acétylsalicylique agit comme anticoagulant, tandis que le dipyridamole inhibe l'activation plaquettaire et provoque une vasodilatation .

Méthodes De Préparation

Voies synthétiques et conditions réactionnelles

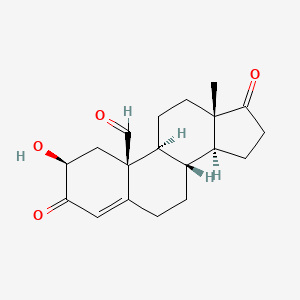

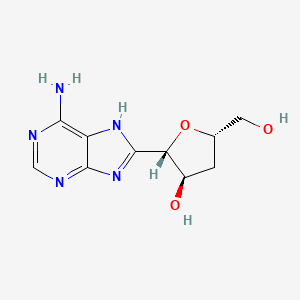

La synthèse de l'acide acétylsalicylique implique l'estérification de l'acide salicylique avec l'anhydride acétique en présence d'un catalyseur acide tel que l'acide sulfurique . Le dipyridamole est synthétisé par un processus en plusieurs étapes qui comprend la réaction de la 2,6-diaminopyrimidine avec la pipéridine et des réactions ultérieures pour former le composé final .

Méthodes de production industrielle

La production industrielle de l'acide acétylsalicylique implique généralement des réactions d'estérification à grande échelle dans des conditions contrôlées pour garantir un rendement et une pureté élevés . La production de dipyridamole implique plusieurs étapes de purification, y compris la cristallisation et la filtration, pour atteindre le grade pharmaceutique souhaité .

Analyse Des Réactions Chimiques

Types de réactions

Oxydation : L'acide acétylsalicylique peut subir une oxydation pour former de l'acide salicylique et de l'acide acétique.

Hydrolyse : L'acide acétylsalicylique et le dipyridamole peuvent tous deux subir une hydrolyse. .

Substitution : L'acide acétylsalicylique peut participer à des réactions de substitution nucléophile, en particulier au niveau du groupe ester.

Réactifs et conditions courantes

Oxydation : Le peroxyde d'hydrogène ou le permanganate de potassium peuvent être utilisés comme agents oxydants.

Hydrolyse : Des conditions acides ou basiques facilitent les réactions d'hydrolyse

Substitution : Des nucléophiles tels que les ions hydroxyde peuvent être utilisés pour les réactions de substitution.

Principaux produits

Oxydation : Acide salicylique et acide acétique provenant de l'acide acétylsalicylique.

Hydrolyse : Acide salicylique et acide acétique provenant de l'acide acétylsalicylique ; amines constitutives du dipyridamole

Applications de la recherche scientifique

L'Asasantin a un large éventail d'applications dans la recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier les réactions d'estérification et d'hydrolyse.

Biologie : Étudié pour ses effets sur l'agrégation plaquettaire et la formation de caillots sanguins.

Médecine : Largement utilisé dans les essais cliniques pour prévenir les accidents vasculaires cérébraux et autres événements cardiovasculaires

Mécanisme d'action

L'acide acétylsalicylique inhibe l'enzyme cyclooxygénase, réduisant ainsi la production de prostaglandines et de thromboxanes, qui sont impliquées dans l'inflammation et l'agrégation plaquettaire . Le dipyridamole inhibe les enzymes phosphodiestérases, entraînant une augmentation des niveaux d'adénosine monophosphate cyclique (AMPc) et de guanosine monophosphate cyclique (GMPc), qui inhibent l'agrégation plaquettaire et provoquent une vasodilatation . La combinaison de ces mécanismes aboutit à un effet antithrombotique puissant .

Applications De Recherche Scientifique

Asasantin has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study esterification and hydrolysis reactions.

Biology: Investigated for its effects on platelet aggregation and blood clot formation.

Medicine: Widely used in clinical trials to prevent stroke and other cardiovascular events

Industry: Employed in the development of sustained-release formulations for improved drug delivery.

Mécanisme D'action

Acetylsalicylic acid inhibits the enzyme cyclooxygenase, thereby reducing the production of prostaglandins and thromboxanes, which are involved in inflammation and platelet aggregation . Dipyridamole inhibits phosphodiesterase enzymes, leading to increased levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which inhibit platelet aggregation and cause vasodilation . The combination of these mechanisms results in a potent antithrombotic effect .

Comparaison Avec Des Composés Similaires

Composés similaires

Warfarine : Un anticoagulant qui inhibe les facteurs de coagulation dépendants de la vitamine K.

Ticagrélor : Un inhibiteur réversible du récepteur P2Y12, utilisé pour prévenir les événements thrombotiques.

Unicité

L'unicité de l'Asasantin réside dans sa combinaison d'acide acétylsalicylique et de dipyridamole, qui offre un double mécanisme d'action pour prévenir la formation de caillots sanguins. Cette combinaison s'est avérée plus efficace que l'un ou l'autre agent seul pour réduire le risque d'accident vasculaire cérébral et d'autres événements cardiovasculaires .

Propriétés

IUPAC Name |

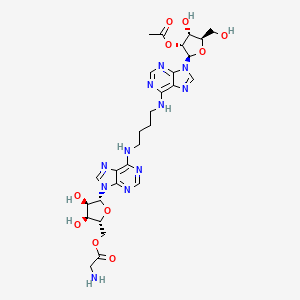

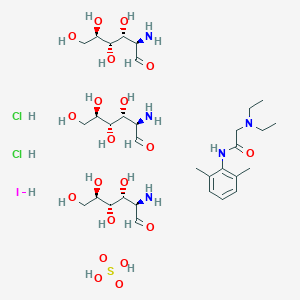

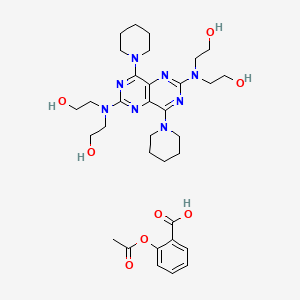

2-acetyloxybenzoic acid;2-[[2-[bis(2-hydroxyethyl)amino]-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidin-6-yl]-(2-hydroxyethyl)amino]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H40N8O4.C9H8O4/c33-15-11-31(12-16-34)23-26-20-19(21(27-23)29-7-3-1-4-8-29)25-24(32(13-17-35)14-18-36)28-22(20)30-9-5-2-6-10-30;1-6(10)13-8-5-3-2-4-7(8)9(11)12/h33-36H,1-18H2;2-5H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOHUXXDTQJPXSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC=C1C(=O)O.C1CCN(CC1)C2=NC(=NC3=C2N=C(N=C3N4CCCCC4)N(CCO)CCO)N(CCO)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H48N8O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40236543 | |

| Record name | Aspirin mixture with Dipyridamole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40236543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

684.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87653-67-6 | |

| Record name | Aspirin mixture with Dipyridamole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087653676 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aspirin mixture with Dipyridamole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40236543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.